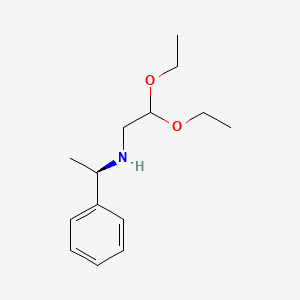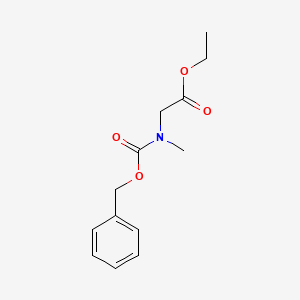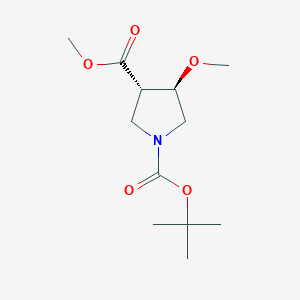
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is a chemical compound with the molecular formula C20H34ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylheptanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride typically involves the reaction of 2-phenylheptanoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Diethylamino)propyl) 2-phenylbutanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylpentanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylhexanoate hydrochloride
Uniqueness
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
Propiedades
Número CAS |
78265-99-3 |
|---|---|
Fórmula molecular |
C20H34ClNO2 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-phenylheptanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-4-7-9-15-19(18-13-10-8-11-14-18)20(22)23-17-12-16-21(5-2)6-3;/h8,10-11,13-14,19H,4-7,9,12,15-17H2,1-3H3;1H |
Clave InChI |
UTLQFNPZWCRAIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















